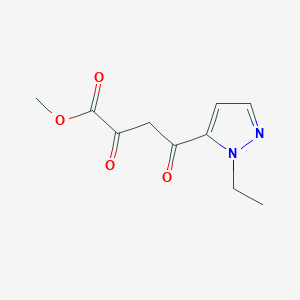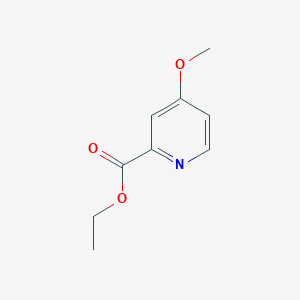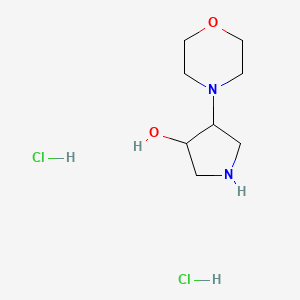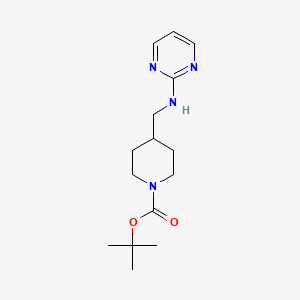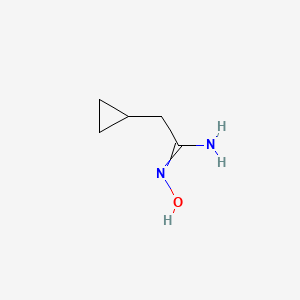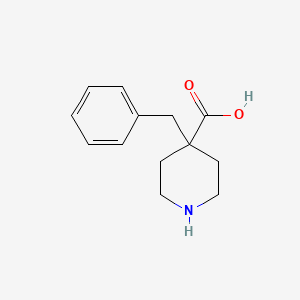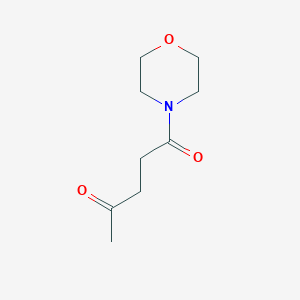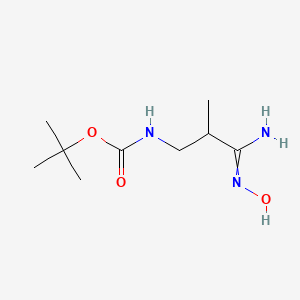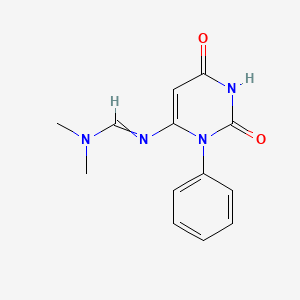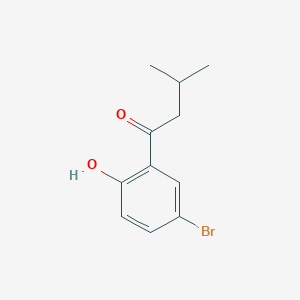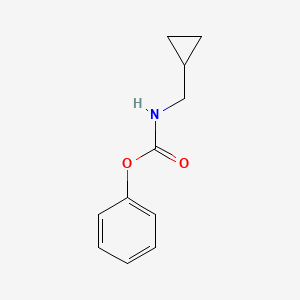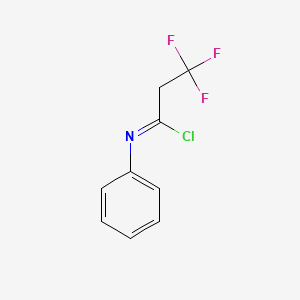
2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-phenylethanecarbonimidoylchloride is a chemical compound with the molecular formula C8H5ClF3N and a molecular weight of 207.58 g/mol . It is known for its applications in organic synthesis and as a building block in the preparation of various fluorinated compounds . The compound is characterized by the presence of trifluoromethyl and phenyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride typically involves the reaction of trifluoroacetic acid derivatives with phenylamine derivatives . One common method includes the reaction of 2,2,2-trifluoroacetyl chloride with aniline in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity . The compound is typically produced in batch reactors, and the reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-phenylethanecarbonimidoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine can yield a trifluoro-N-phenylethanecarbonimidoylamine derivative .
Scientific Research Applications
2,2,2-Trifluoro-N-phenylethanecarbonimidoylchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-phenylethanecarbonimidoylchloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles . The phenyl group provides stability and influences the compound’s overall reactivity . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but with slight variations in reactivity and applications.
2,2,2-Trifluoro-N-phenylethanimidoyl Chloride: Another closely related compound with comparable properties.
Uniqueness
2,2,2-Trifluoro-N-phenylethanecarbonimidoylchloride is unique due to its specific combination of trifluoromethyl and phenyl groups, which impart distinct chemical properties and reactivity patterns . This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H7ClF3N |
|---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-phenylpropanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3N/c10-8(6-9(11,12)13)14-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
AHLDFHPYCODIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(CC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


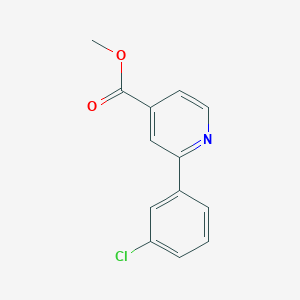
![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)
